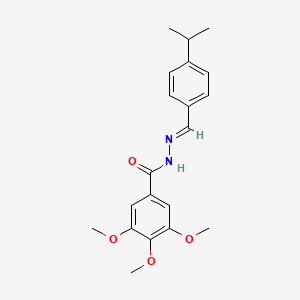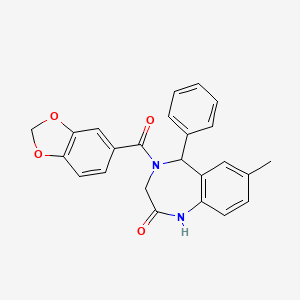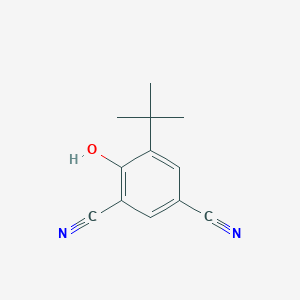![molecular formula C25H23N3O4S B2590270 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 451466-90-3](/img/no-structure.png)
3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H23N3O4S and its molecular weight is 461.54. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy (PDT)
The quinazoline scaffold’s conjugation with photosensitizers opens up exciting possibilities for PDT. When exposed to light, the compound generates reactive oxygen species, selectively damaging cancer cells or pathogens. PDT is non-invasive and has minimal side effects, making it an attractive alternative to traditional therapies.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the quinazoline ring system followed by the introduction of the substituents at the appropriate positions. The final step involves the introduction of the carboxamide group at the 7-position of the quinazoline ring system.", "Starting Materials": [ "2-methoxybenzaldehyde", "4-methoxybenzaldehyde", "thiourea", "ethyl acetoacetate", "ammonium acetate", "ethyl chloroformate", "sodium hydroxide", "acetic anhydride", "acetic acid", "N,N-dimethylformamide", "triethylamine", "N,N-dimethylacetamide", "N,N'-dicyclohexylcarbodiimide", "4-aminobenzoic acid" ], "Reaction": [ "Step 1: Synthesis of 2-[(2-methoxyphenyl)methylidene]hydrazinecarbothioamide", "React 2-methoxybenzaldehyde with thiourea in ethanol to obtain 2-[(2-methoxyphenyl)methylidene]hydrazinecarbothioamide.", "Step 2: Synthesis of 2-[(4-methoxyphenyl)methylidene]hydrazinecarbothioamide", "React 4-methoxybenzaldehyde with thiourea in ethanol to obtain 2-[(4-methoxyphenyl)methylidene]hydrazinecarbothioamide.", "Step 3: Synthesis of 2-[(2-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide", "React 2-[(2-methoxyphenyl)methylidene]hydrazinecarbothioamide with ethyl acetoacetate in the presence of ammonium acetate to obtain 2-[(2-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide.", "Step 4: Synthesis of 2-[(4-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide", "React 2-[(4-methoxyphenyl)methylidene]hydrazinecarbothioamide with ethyl acetoacetate in the presence of ammonium acetate to obtain 2-[(4-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide.", "Step 5: Synthesis of 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid ethyl ester", "React 2-[(2-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide and 2-[(4-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide with ethyl chloroformate in the presence of sodium hydroxide to obtain 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid ethyl ester.", "Step 6: Synthesis of 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide", "React 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid ethyl ester with ammonia in ethanol to obtain 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
Numéro CAS |
451466-90-3 |
Nom du produit |
3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Formule moléculaire |
C25H23N3O4S |
Poids moléculaire |
461.54 |
Nom IUPAC |
3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H23N3O4S/c1-31-19-10-7-16(8-11-19)14-26-23(29)17-9-12-20-21(13-17)27-25(33)28(24(20)30)15-18-5-3-4-6-22(18)32-2/h3-13H,14-15H2,1-2H3,(H,26,29)(H,27,33) |
Clé InChI |
BBGUKOLIJKOANS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2590188.png)

![4-Methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B2590191.png)
![1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride](/img/structure/B2590193.png)
![8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2590198.png)
![Ethyl 2-[[4-(2,5-dimethoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2590199.png)
![6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl](/img/structure/B2590201.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2590202.png)


![2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B2590206.png)
![N-benzyl-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2590207.png)

![N-(3-chlorophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2590210.png)